Cas no 1804380-99-1 (1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one)

1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one
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- インチ: 1S/C10H10Br2O/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
- InChIKey: ZONXIHKBFQDIMA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(CBr)=C1C(CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1
1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013019813-250mg |
1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one |
1804380-99-1 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
Alichem | A013019813-500mg |
1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one |
1804380-99-1 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
Alichem | A013019813-1g |
1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one |
1804380-99-1 | 97% | 1g |
1,504.90 USD | 2021-06-24 |
1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-oneに関する追加情報
Professional Introduction to 1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one (CAS No. 1804380-99-1)
1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one, with the chemical identifier CAS No. 1804380-99-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its brominated aromatic ring and aldehyde functionality, has garnered attention due to its potential applications in the synthesis of biologically active agents. The structural features of this compound make it a valuable intermediate in the development of novel therapeutic entities.
The< strong> bromomethylsubstituent at the 6-position of the phenyl ring introduces a reactive site that can be utilized for further functionalization, enabling the construction of more complex molecular architectures. This reactivity has been exploited in various synthetic strategies, particularly in the preparation of heterocyclic compounds and other pharmacophores. The presence of the< strong> propan-1-one moiety provides a handle for further derivatization, allowing chemists to tailor the properties of the molecule for specific biological targets.
In recent years, there has been a growing interest in exploring the< strong> pharmacological potentialof halogenated aromatic compounds due to their ability to modulate biological pathways effectively. The< strong> bromine atomsin 1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one contribute to its lipophilicity and can enhance binding interactions with biological macromolecules. This has led to investigations into its utility as a building block for kinase inhibitors, receptor antagonists, and other therapeutic agents.
One of the most compelling aspects of this compound is its role in the synthesis of< strong> small-molecule drugs. Researchers have leveraged its structural features to develop inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its utility in generating molecules that interact with protein kinases, which are often implicated in cancer and inflammatory diseases. The< strong> bromomethylgroup serves as a versatile handle for introducing additional functional groups, enabling the creation of highly specific inhibitors.
The< strong>CAS No. 1804380-99-1 registry number ensures that researchers can reliably identify and obtain this compound for their studies. This standardized identification system is crucial for ensuring consistency and reproducibility in scientific research. The compound's properties have been thoroughly characterized through spectroscopic methods such as NMR, IR, and mass spectrometry, providing a solid foundation for further chemical manipulation.
In addition to its pharmaceutical applications, 1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one has shown promise in materials science. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing polymers and advanced materials with tailored properties. These materials could find applications in electronics, coatings, and other high-tech industries where precise molecular control is essential.
The< strong> synthesisof this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common methodologies include bromination reactions followed by condensation with appropriate reagents to introduce the propanone moiety. Advances in synthetic chemistry have enabled more efficient routes, reducing the number of steps and minimizing byproduct formation.
Evaluation of< strong> 1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one's biological activity has revealed several interesting leads. Preclinical studies have indicated that derivatives of this compound exhibit potent effects on target enzymes and receptors. These findings have spurred further investigation into optimizing its pharmacokinetic properties and exploring its potential as a lead compound for drug development.
The< strong>CAS No. 1804380-99-1 designation also facilitates regulatory compliance and ensures that the compound can be legally traded and utilized in research settings without ambiguity. This level of standardization is critical for maintaining ethical and legal standards in scientific research and industrial applications.
In conclusion, 1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features make it a versatile intermediate with broad applications across multiple disciplines. As research continues to uncover new ways to utilize this compound, its importance is likely to grow, contributing to the development of innovative treatments for various diseases.
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